1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxy-methyl group, and a methylthio group
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy or methylthio groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can be compared to other similar compounds, such as:
1-Cyclohexyl-3-(2-hydroxy-2-methylbutyl)urea: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-Cyclohexyl-3-(2-hydroxy-4-(methylthio)butyl)urea: Differs in the position of the hydroxy group, potentially altering its chemical properties and applications.
The presence of the methylthio group in this compound makes it unique, providing distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h11,17H,3-10H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHPVSIZGJFSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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